molecular formula C8H6BrF4N B1409542 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline CAS No. 1566365-23-8

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B1409542
CAS No.: 1566365-23-8
M. Wt: 272.04 g/mol
InChI Key: BAOAOPILXLPMJT-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C₈H₆BrF₄N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group.

    Halogenation: The nitroaniline is then subjected to halogenation to introduce bromine and fluorine atoms at specific positions on the benzene ring.

    Reduction: The nitro group is reduced to an amino group.

    Trifluoroethylation: Finally, the amino group is reacted with a trifluoroethylating agent to introduce the trifluoroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be used for reduction reactions.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and

Biological Activity

3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound notable for its unique structural features and potential biological activities. The presence of bromine and fluorine atoms, along with a trifluoroethyl group, enhances its lipophilicity and influences its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

The molecular formula of this compound can be represented as C10_{10}H8_{8}BrF2_2N. The structural characteristics include:

  • Bromine atom at the 3-position
  • Fluorine atom at the 4-position
  • Trifluoroethyl group attached to the nitrogen

These structural components contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Lipophilicity Enhancement : The trifluoroethyl group increases the compound's lipophilicity, facilitating penetration through cell membranes and enhancing interaction with hydrophobic sites in proteins.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, which may enhance binding affinity to specific receptors or enzymes .
  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions, allowing it to form derivatives that may exhibit different biological activities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown that fluorinated anilines can enhance potency against cancer cell lines by modulating key signaling pathways . The unique trifluoroethyl substituent may improve selectivity towards cancer cells while minimizing effects on normal cells.
  • Histone Deacetylase Inhibition : Fluorinated compounds similar to this aniline have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The introduction of fluorine has been correlated with increased potency against HDACs .
  • Neuropharmacological Effects : Compounds with similar structures have shown potential in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders .

Case Studies

  • Inhibition of HDACs : A study compared various fluorinated compounds' efficacy against human HDACs. Compounds with trifluoromethyl groups exhibited improved inhibitory effects compared to their non-fluorinated counterparts. This suggests that this compound could be a promising candidate for further development as an HDAC inhibitor .
  • Anticancer Selectivity : Research on fluorinated anilines demonstrated selective toxicity towards colon cancer cells while sparing normal intestinal epithelial cells. This selectivity is critical for developing targeted therapies with fewer side effects .

Comparative Analysis

The following table summarizes the biological activities and properties of structurally similar compounds:

Compound NameBiological ActivityKey Features
This compoundAnticancer, HDAC inhibitionBromine and fluorine substituents enhance potency
3-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)anilineAnticancerSimilar structure with chlorine substitution
4-Fluoro-N-(2,2,2-trifluoroethyl)anilineAnti-inflammatoryExplored for therapeutic properties

Properties

IUPAC Name

3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOAOPILXLPMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCC(F)(F)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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